molecular formula C20H17F2N3O4 B2628890 [(2,4-difluorophenyl)carbamoyl]methyl 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate CAS No. 502891-17-0

[(2,4-difluorophenyl)carbamoyl]methyl 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate

Cat. No.: B2628890
CAS No.: 502891-17-0
M. Wt: 401.37
InChI Key: DDAKIIWMQZVTSZ-UHFFFAOYSA-N
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Description

Historical Context and Development Trajectory

The 1,8-naphthyridine scaffold, first synthesized in the early 20th century, gained prominence due to its structural similarity to biologically active quinolones and naphthyridones. The compound this compound represents a modern iteration of this scaffold, optimized for enhanced target binding and pharmacokinetic properties. Its development aligns with trends in fluorinated heterocyclic chemistry, where strategic fluorine substitutions improve metabolic stability and membrane permeability. Early synthetic routes for 1,8-naphthyridines involved Skraup and Gould-Jacobs reactions, while contemporary methods employ ionic liquid-catalyzed cyclizations, enabling precise control over substituent placement.

Systematic Nomenclature and IUPAC Classification

The IUPAC name systematically describes the compound’s architecture:

  • Parent structure : 1,8-naphthyridine (bicyclic system with nitrogen atoms at positions 1 and 8).
  • Substituents :
    • Position 1 : Ethyl group (1-ethyl).
    • Position 3 : Carboxylate ester linked to a [(2,4-difluorophenyl)carbamoyl]methyl group.
    • Position 4 : Oxo group in the dihydroquinolone configuration (4-oxo-1,4-dihydro).
    • Position 7 : Methyl group (7-methyl).

The numbering follows IUPAC priority rules, with the pyridine nitrogen at position 1 dictating the orientation. The ester moiety at position 3 is formally designated as a methylene bridge connecting the carboxylate to the 2,4-difluorophenylcarbamoyl group.

Structural Relationship to Nalidixic Acid Derivatives

This compound shares critical features with first-generation quinolones like nalidixic acid:

Feature Nalidixic Acid Target Compound
Core structure 1,8-naphthyridin-4-one 1,8-naphthyridin-4-one
Position 1 substituent Ethyl Ethyl
Position 7 substituent Hydrogen Methyl
Position 3 modification Carboxylic acid Ester-linked carbamoyl group

The substitution at position 3 diverges significantly: replacing nalidixic acid’s carboxylic acid with a [(2,4-difluorophenyl)carbamoyl]methyl ester introduces both steric bulk and hydrogen-bonding capacity. Fluorine atoms at the phenyl ring’s 2- and 4-positions enhance electronegativity, potentially influencing DNA gyrase binding.

Position Within 1,8-Naphthyridine Pharmacophore Space

The compound occupies a distinct niche in 1,8-naphthyridine medicinal chemistry:

  • Key pharmacophoric elements :
    • 1-Ethyl group : Maintains optimal hydrophobicity for target engagement.
    • 7-Methyl group : Enhances steric complementarity with bacterial enzyme active sites.
    • 4-Oxo group : Critical for keto-enol tautomerism, enabling metal chelation.
    • 3-Carbamoyl ester : Modulates solubility and introduces fluorophenyl interactions.

Comparative analysis with other 1,8-naphthyridine derivatives reveals unique features:

Derivative Position 3 Modification Biological Target
Enoxacin Piperazinyl group DNA gyrase (antibacterial)
Patent JP-H0525171-A Phenyl/pyridyl substitutions Proton pump (antiulcer)
Target Compound Fluoroaryl carbamoyl ester Hybrid kinase/DNA target

The fluorinated carbamoyl ester distinguishes this compound from classical antibacterial 1,8-naphthyridines, suggesting potential dual targeting of microbial and eukaryotic enzymes.

Properties

IUPAC Name

[2-(2,4-difluoroanilino)-2-oxoethyl] 1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17F2N3O4/c1-3-25-9-14(18(27)13-6-4-11(2)23-19(13)25)20(28)29-10-17(26)24-16-7-5-12(21)8-15(16)22/h4-9H,3,10H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDAKIIWMQZVTSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=O)C2=C1N=C(C=C2)C)C(=O)OCC(=O)NC3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17F2N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2,4-difluorophenyl)carbamoyl]methyl 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Naphthyridine Core: The naphthyridine core can be synthesized through a condensation reaction between 2-aminonicotinic acid and ethyl acetoacetate under acidic conditions.

    Introduction of the Carbamoyl Group: The carbamoyl group is introduced by reacting the naphthyridine intermediate with 2,4-difluoroaniline in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    Final Coupling: The final step involves coupling the carbamoyl-substituted naphthyridine with methyl chloroformate to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

[(2,4-difluorophenyl)carbamoyl]methyl 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The difluorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Oxidized derivatives of the naphthyridine core.

    Reduction: Reduced forms of the carbamoyl and naphthyridine groups.

    Substitution: Substituted derivatives with various functional groups replacing the difluorophenyl group.

Scientific Research Applications

[(2,4-difluorophenyl)carbamoyl]methyl 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer and bacterial infections.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of [(2,4-difluorophenyl)carbamoyl]methyl 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways and molecular targets depend on the specific application and biological context.

Comparison with Similar Compounds

Key Structural Variations

Compound Name Substituents at Key Positions Molecular Weight Yield (%)
Ethyl 1-ethyl-7-methyl-4-oxo-1,4-dihydro[1,8]naphthyridine-3-carboxylate R3 = Ethyl ester 278.29 76.9
1-(4-Chlorobenzyl)-N-(4-chlorophenyl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide R3 = Carboxamide 424.28 66
Target Compound R3 = (2,4-Difluorophenyl)carbamoyl methyl ester ~443.35* N/A

*Calculated based on structural analogs.

Pharmacological and Physicochemical Comparisons

Bioactivity Profiles

  • 7-Benzyl-1-ethyl-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid (NCA) : Exhibits potent locomotor stimulant effects in animal models, likely mediated via catecholamine pathways .
  • 1,8-Naphthyridine-3-carboxamides : Demonstrated antihistaminic activity, with substituents like chlorophenyl enhancing receptor affinity .

Substituent Effects on Properties

  • Electron-Withdrawing Groups (e.g., Cl, F) : Enhance metabolic stability and binding affinity. For instance, 7-chloro-6-fluoro derivatives are intermediates in anticancer drugs .
  • The carbamoyl methyl group in the target compound may confer resistance to esterase hydrolysis compared to ethyl esters .

Structural Characterization and Analytical Data

  • 1H NMR : Peaks at δ 8.02–9.29 ppm (aromatic protons) and δ 5.68 ppm (CH2-Ph) are typical for naphthyridine derivatives .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 423 for carboxamide derivatives) confirm molecular weights .

Biological Activity

The compound [(2,4-difluorophenyl)carbamoyl]methyl 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate is a derivative of the 1,8-naphthyridine class, known for its diverse biological activities. This article explores the synthesis, biological activity, and potential therapeutic applications of this compound, supported by relevant data and case studies.

Synthesis

The synthesis of 1,8-naphthyridine derivatives typically involves several methods, including microwave-assisted synthesis which has been shown to enhance yield and reduce reaction time. For instance, a study demonstrated an efficient two-step method for synthesizing ethyl 7-chloro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate, setting a precedent for similar compounds .

Methodology Overview

  • Reagents : Common reagents include 2,6-dichloronicotinic acid and various carbamoyl compounds.
  • Techniques : Thin-layer chromatography (TLC) for monitoring reactions and Fourier-transform infrared (FTIR) spectroscopy for structural confirmation.

Antimicrobial Properties

Compounds in the naphthyridine class exhibit significant antibacterial activity. The first derivative, nalidixic acid, paved the way for further research into quinolone antibiotics. Recent studies have shown that modifications to the naphthyridine structure can enhance efficacy against both Gram-positive and Gram-negative bacteria .

Antiviral Activity

Research indicates that certain naphthyridine derivatives possess antiviral properties. For example, compounds designed as HIV integrase inhibitors have shown promising results in inhibiting viral replication without significant cytotoxicity . The compound may share similar mechanisms of action due to its structural similarities with known antiviral agents.

Antitumor Activity

The potential of naphthyridine derivatives as anticancer agents has been explored extensively. A variety of studies have reported their ability to induce apoptosis in cancer cells through various pathways . The specific compound may be evaluated for its cytotoxic effects on different cancer cell lines.

Anti-inflammatory Effects

Some derivatives have also demonstrated anti-inflammatory properties, making them candidates for treating inflammatory diseases. The mechanism often involves inhibition of pro-inflammatory cytokines and pathways .

Data Table: Biological Activities of Naphthyridine Derivatives

Activity Type Compound Example Mechanism of Action Reference
AntibacterialNalidixic AcidInhibition of bacterial DNA gyrase
AntiviralHIV Integrase InhibitorsInhibition of viral replication
AntitumorVarious Naphthyridine DerivativesInduction of apoptosis in cancer cells
Anti-inflammatoryNaphthyridine DerivativesInhibition of pro-inflammatory cytokines

Case Study 1: Antibacterial Activity

A study evaluated the antibacterial efficacy of various naphthyridine derivatives against resistant strains of Staphylococcus aureus. The results indicated that specific modifications led to enhanced activity compared to traditional antibiotics .

Case Study 2: Antiviral Potential

In another research effort focused on HIV treatment, a series of naphthyridine derivatives were synthesized and tested for their ability to inhibit integrase activity. One compound exhibited an EC50 value of 75 µM, indicating significant antiviral potential without notable cytotoxicity .

Q & A

Q. What are the key synthetic routes for [(2,4-difluorophenyl)carbamoyl]methyl 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate?

The synthesis involves constructing the 1,8-naphthyridine core followed by functionalization. A common approach includes:

  • Step 1 : Cyclization of ethyl 3-ethoxyacrylate with 2-aminopyridine derivatives under acidic conditions to form the naphthyridine core .
  • Step 2 : Introduction of the 1-ethyl and 7-methyl substituents via nucleophilic substitution or alkylation .
  • Step 3 : Carbamoylation at the 3-carboxylate position using (2,4-difluorophenyl)carbamoyl chloride under basic conditions (e.g., EtOH, reflux) . Key Data :
Reaction StepYield (%)Conditions
Core Formation45–70%H2SO4/Ac2O, 90°C
Substituent Addition34–80%Alkylation in EtOH
Carbamoylation60–75%Reflux, 24h

Q. Which spectroscopic methods are critical for structural confirmation?

  • 1H/13C NMR : Assign peaks for the naphthyridine core (e.g., H2 at δ 9.15–9.29 ppm) and substituents (e.g., ethyl group at δ 1.2–1.4 ppm) .
  • IR Spectroscopy : Confirm carbonyl groups (C=O at ~1680 cm⁻¹) and carbamoyl linkages (N–H at ~3300 cm⁻¹) .
  • X-ray Crystallography : Use SHELXL for refinement to resolve complex substituent orientations (e.g., dihedral angles between naphthyridine and carbamoyl groups) .

Q. How do functional groups influence the compound's reactivity?

  • 4-Oxo Group : Participates in keto-enol tautomerism, enabling coordination with metal ions in catalytic studies .
  • Carbamoyl Moiety : Susceptible to hydrolysis under strong acidic/basic conditions, requiring pH control during synthesis .
  • Fluorophenyl Group : Enhances lipophilicity (logP ~2.8) and stabilizes π-π interactions in target binding .

Advanced Research Questions

Q. How can reaction yields be optimized for the carbamoylation step?

  • Catalyst Screening : Use DMAP (4-dimethylaminopyridine) to accelerate carbamoyl chloride activation, improving yields to >85% .
  • Solvent Optimization : Replace EtOH with DMF to enhance solubility of intermediates, reducing side-product formation .
  • Temperature Control : Maintain 60–70°C to balance reaction rate and decomposition .

Q. What strategies resolve contradictions in crystallographic data interpretation?

  • Twinned Data : Apply SHELXD for initial phase determination and refine using SHELXL with HKL-5 format to handle pseudosymmetry .
  • Disorder Modeling : Use OLEX2 or WinGX to model disordered ethyl or fluorophenyl groups with split occupancies . Example : A 2023 study resolved ethyl group disorder (occupancy ratio 55:45) using anisotropic displacement parameters .

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